Effect of Spacer Length on Conformational Flexibility
The target compound incorporates a 3‑carbon (propyl) spacer between the glycine α‑nitrogen and the Boc‑protected side‑chain amine. This length positions the reactive amine at a distance of approximately 5.5 Å from the peptide backbone (estimated from fully extended conformation), compared to ~4.2 Å for the 2‑carbon aminoethyl analog (Fmoc‑N‑(2‑Boc‑aminoethyl)‑Gly‑OH, CAS 141743-15-9) and ~6.8 Å for the 4‑carbon aminobutyl analog (Fmoc‑N‑(4‑Boc‑aminobutyl)‑Gly‑OH, CAS 171856-09-0) [REFS‑1][REFS‑2][REFS‑3]. This difference in spacer length directly affects the accessible conformational space of the side‑chain amine in the final deprotected peptide, which is critical for applications requiring precise spatial orientation of functional groups (e.g., metal‑chelating peptides, affinity tags, or bioconjugation handles).
| Evidence Dimension | Spacer Carbon Count (Length) |
|---|---|
| Target Compound Data | 3 carbons (propyl); MW 454.52 g/mol; C25H30N2O6 |
| Comparator Or Baseline | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: 2 carbons (ethyl); MW 440.49 g/mol; C24H28N2O6. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: 4 carbons (butyl); MW 468.54 g/mol; C26H32N2O6 |
| Quantified Difference | Spacer length increased by 1 carbon atom (vs. 2‑carbon analog) or decreased by 1 carbon atom (vs. 4‑carbon analog); estimated fully extended side‑chain amine-to-backbone distance differs by ~1.3 Å per additional methylene unit. |
| Conditions | Molecular structure comparison based on PubChem and vendor‑reported molecular formulas; distance estimates derived from standard C–C and C–N bond lengths. |
Why This Matters
A one‑carbon difference in spacer length alters side‑chain amine positioning by >1 Å, which is significant for metal‑coordination geometry, protein‑surface complementarity, and cross‑linking efficiency.
- [1] PubChem. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. PubChem CID 2756169. View Source
